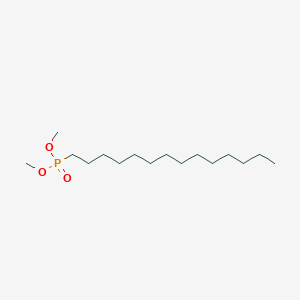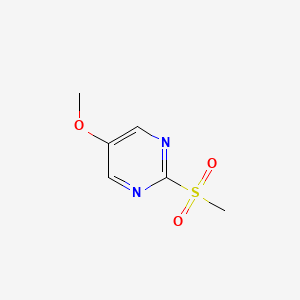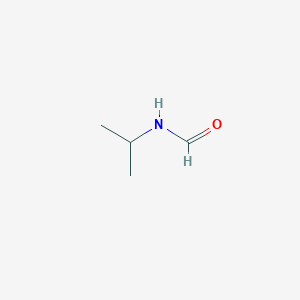
Benzenethiol, 4-(phenylethynyl)-
Descripción general
Descripción
“Benzenethiol, 4-(phenylethynyl)-” is a chemical compound with the molecular formula C14H10S . It has an average mass of 210.294 Da and a monoisotopic mass of 210.050323 Da .
Molecular Structure Analysis
The molecular structure of “Benzenethiol, 4-(phenylethynyl)-” consists of 14 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenethiol, 4-(phenylethynyl)-” include an average mass of 210.294 Da and a monoisotopic mass of 210.050323 Da .Aplicaciones Científicas De Investigación
Interaction with Surfaces
- Surface Interaction and Stability : The interaction of 4-[4'-(phenylethynyl)-phenylethynyl]-benzenethiols (PPBSH) with Au(111) surfaces was studied using density functional theory. It was found that the most stable form of PPBSH on the surface is bent, indicating potential applications in surface chemistry and material science (Ricca & Bauschlicher, 2003).
Electronic and Optical Properties
- Negative Differential Resistance : Research on conducting molecules like benzenethiol has led to the study of negative differential resistance (NDR) properties in molecular electronics. This makes benzenethiol derivatives applicable in logic devices and molecular junctions (Lee, Shin, & Kwon, 2006).
- Photochemical Reactivity : The photophysical measurements of 1,4-bis(phenylethynyl)benzene showed that planarization and chromophore aggregation affect the photochemistry of these compounds, relevant in developing light energy harvesting assemblies (Levitus et al., 2001).
- Liquid Crystalline Behavior : The study of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene revealed liquid crystalline phases, indicating potential applications in molecular electronics and photophysics (Lydon et al., 2008).
Molecular Dynamics and Structure
- Molecular Self-Assembly : The self-assembly of 4-[4‘-(phenylethynyl)-phenylethynyl]-benzenethiols on Au(111) surfaces results in long-range order, indicating its significance in nanotechnology and molecular self-assembly (Yang et al., 2000).
- High-Performance Polymers : Imide oligomers containing phenylethynyl groups were investigated for high-performance/high-temperature adhesives and composite matrices, highlighting its use in advanced material science (Hergenrother, Connell, & Smith, 2000).
Energy Level Alignment and Charge Transport
- Charge Transport in Molecular Electronics : Studies on the energy-level alignment of aryl thiols chemisorbed on metal surfaces have implications for charge transport in molecular electronics, emphasizing the role of benzenethiol derivatives in this field (Zangmeister et al., 2009).
Directed Synthesis and Chemical Reactivity
- Directed Lithiation : Benzenethiol derivatives were studied for directed lithiation, offering a method to create ortho-substituted arenethiol derivatives, useful in synthetic chemistry (Smith, Lindsay, & Pritchard, 1989).
Safety and Hazards
The safety data sheet for benzenethiol suggests that it is flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye damage, and is suspected of damaging fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects . Personal protective equipment, including face protection, should be worn when handling this substance .
Propiedades
IUPAC Name |
4-(2-phenylethynyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDRMOUJZHZLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454672 | |
| Record name | Benzenethiol, 4-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170159-25-8 | |
| Record name | Benzenethiol, 4-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















